

The Significance of Oleoylcarnitine in Mitochondrial Function: An In-depth Technical Guide

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Compound of Interest

Compound Name: Oleoylcarnitine-d9

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Oleoylcarnitine, an acyl ester of carnitine and oleic acid, plays a pivotal role in cellular energy metabolism, specifically in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation.[1] This guide provides a comprehensive technical overview of the significance of oleoylcarnitine in mitochondrial function, detailing its role in bioenergetics, the enzymatic processes it undergoes, and its implications in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this key metabolite.

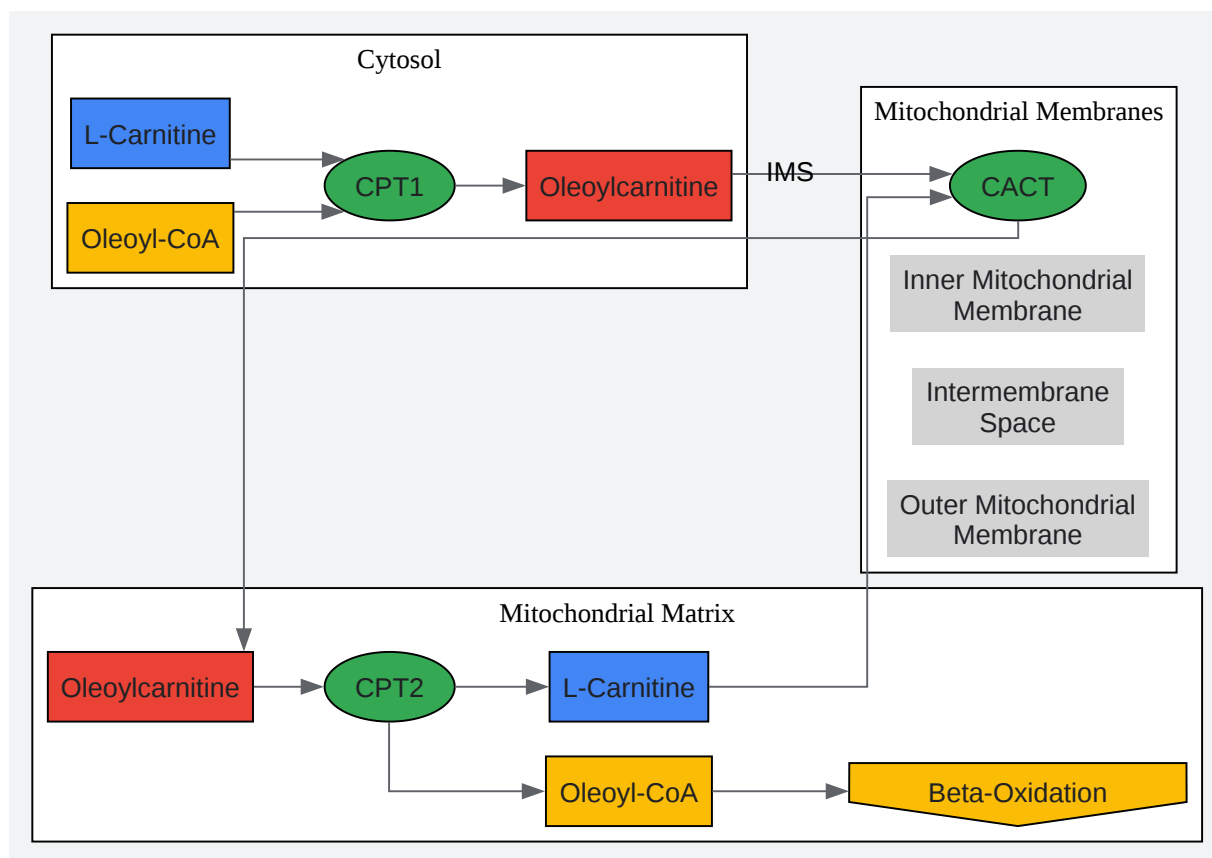
Core Concepts: The Carnitine Shuttle and Beta-Oxidation

The primary function of oleoylcarnitine is intrinsically linked to the carnitine shuttle, a critical transport system that facilitates the entry of long-chain fatty acids (LCFAs) like oleic acid across the inner mitochondrial membrane, which is otherwise impermeable to them.[2] Once inside the mitochondrial matrix, these LCFAs undergo β -oxidation, a catabolic process that breaks them down to produce acetyl-CoA, NADH, and FADH₂, which are essential substrates for the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) for ATP production.[3]

The Carnitine Shuttle Pathway

The transport of oleoyl-CoA into the mitochondrial matrix is a multi-step process involving three key enzymes:

- Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the transesterification of oleoyl-CoA to oleoylcarnitine.^[4] This is the rate-limiting step in long-chain fatty acid oxidation.
- Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the antiport of oleoylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.^[5]
- Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts oleoylcarnitine back to oleoyl-CoA and free carnitine.^[6] The regenerated oleoyl-CoA is now available for β -oxidation.

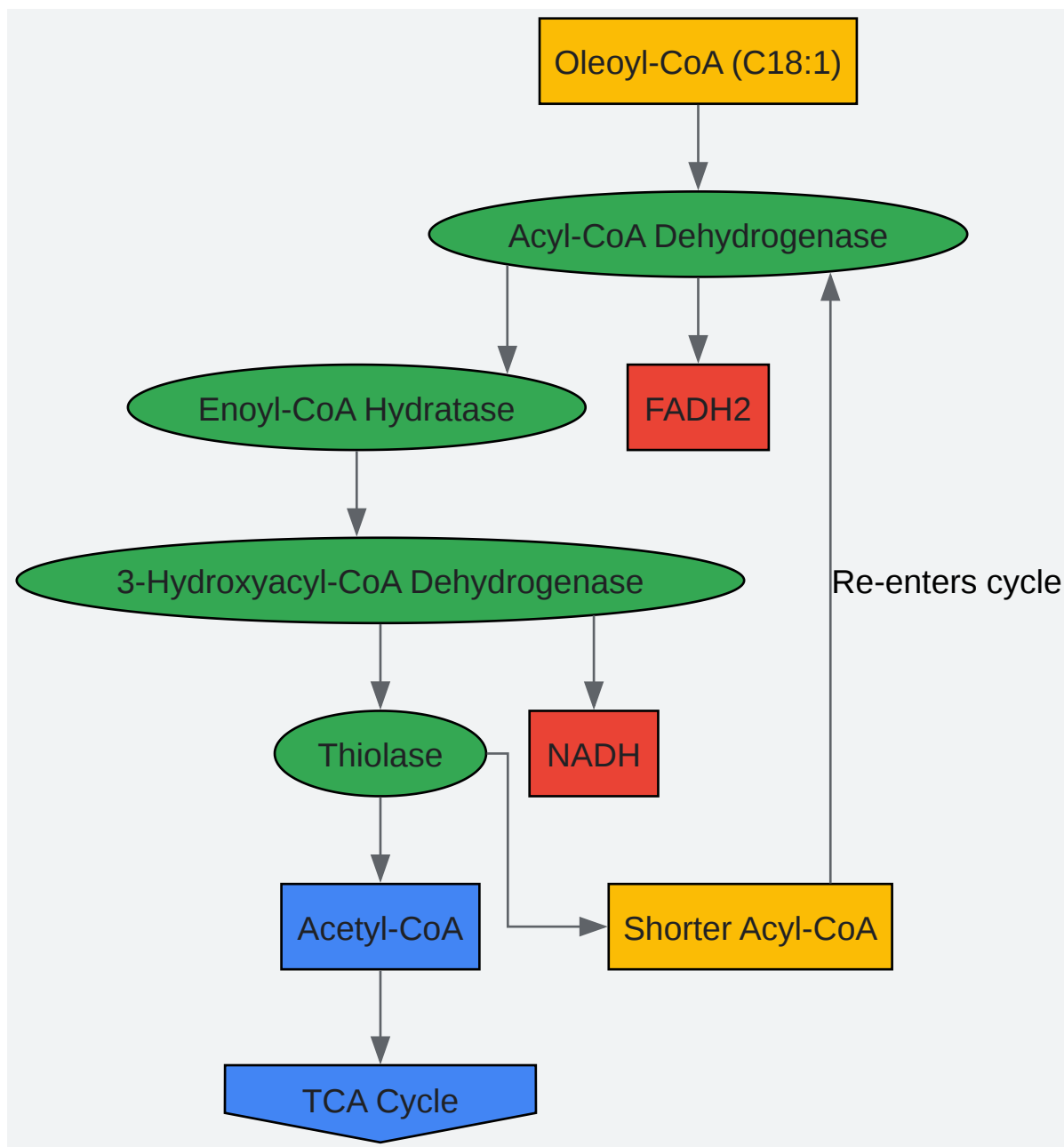


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The Carnitine Shuttle for Oleoylcarnitine Transport.

Beta-Oxidation Pathway

Once oleoyl-CoA is in the mitochondrial matrix, it enters the β -oxidation spiral. Each cycle of β -oxidation involves four enzymatic reactions that result in the shortening of the fatty acyl chain by two carbons, producing one molecule of acetyl-CoA, one molecule of FADH_2 , and one molecule of NADH. For oleoyl-CoA (an 18-carbon monounsaturated fatty acid), this process is repeated until the entire chain is converted to acetyl-CoA, with an additional isomerization step required to handle the double bond.



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Simplified Overview of Beta-Oxidation.

Quantitative Data on Enzyme Kinetics

The efficiency of oleoylcarnitine metabolism is determined by the kinetic properties of the carnitine shuttle enzymes.

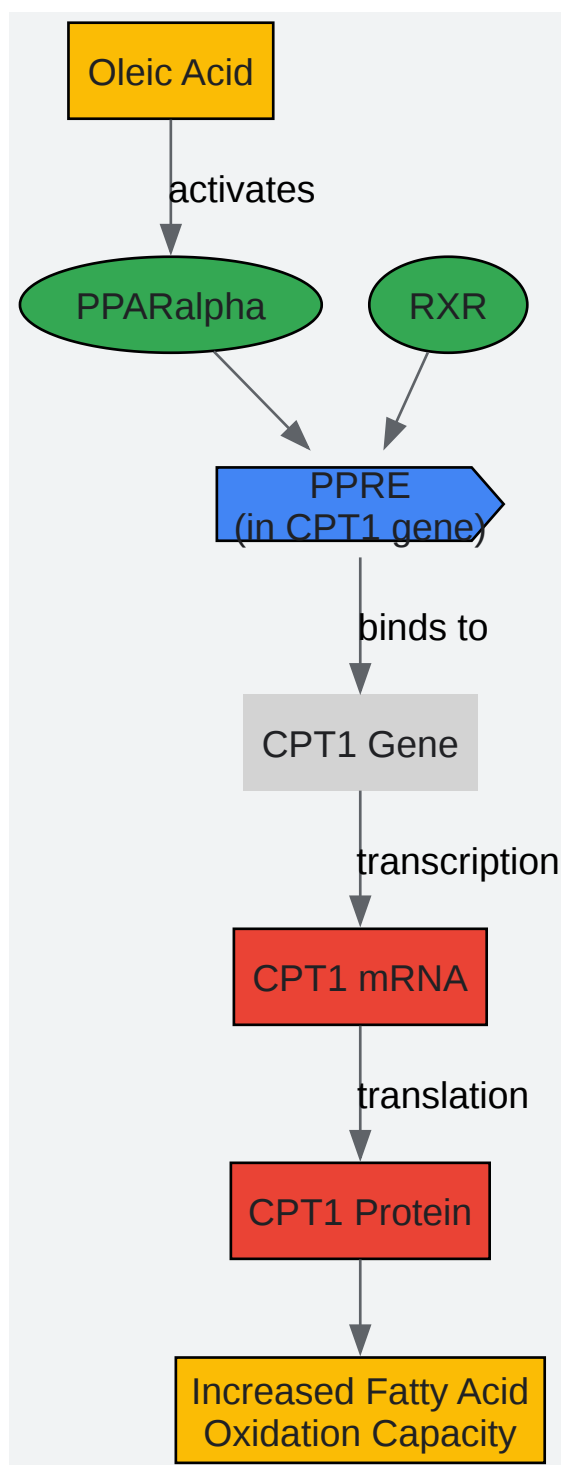
Enzyme	Substrate	Vmax	K0.5 / Km	Organism /Tissue	Dietary Condition	Reference
CPT I	Oleoyl-CoA	~1.8 nmol/min/mg protein	~1.5 μ M	Rat Liver Mitochondria	Low-Fat Diet	[1]
CPT I	Oleoyl-CoA	~2.5 nmol/min/mg protein	~2.5 μ M	Rat Liver Mitochondria	High Olive Oil Diet	[1]
CPT I	Oleoyl-CoA	~3.0 nmol/min/mg protein	~4.0 μ M	Rat Liver Mitochondria	High Safflower Oil Diet	[1]
CPT II	Palmitoyl-CoA	11.2 \pm 0.6 μ mol/min/mg	18.0 \pm 2.0 μ M	Human (recombinant)	-	[7]
CPT II	L-Carnitine	10.8 \pm 0.5 μ mol/min/mg	5.0 \pm 0.5 mM	Human (recombinant)	-	[7]

Oleoylcarnitine and Mitochondrial Signaling Pathways

Beyond its role in bioenergetics, oleoylcarnitine and its precursors can influence cellular signaling pathways that modulate mitochondrial function and inflammatory responses.

PPAR α -Mediated Regulation of CPT1

Peroxisome proliferator-activated receptor-alpha (PPAR α) is a nuclear receptor that acts as a key transcriptional regulator of genes involved in fatty acid metabolism. Long-chain fatty acids, including oleic acid, are known ligands for PPAR α . Activation of PPAR α leads to the upregulation of CPT1 gene expression, thereby increasing the capacity for fatty acid oxidation. [8] However, there is also evidence to suggest that long-chain fatty acids can regulate CPT1 expression through PPAR α -independent pathways.[9]

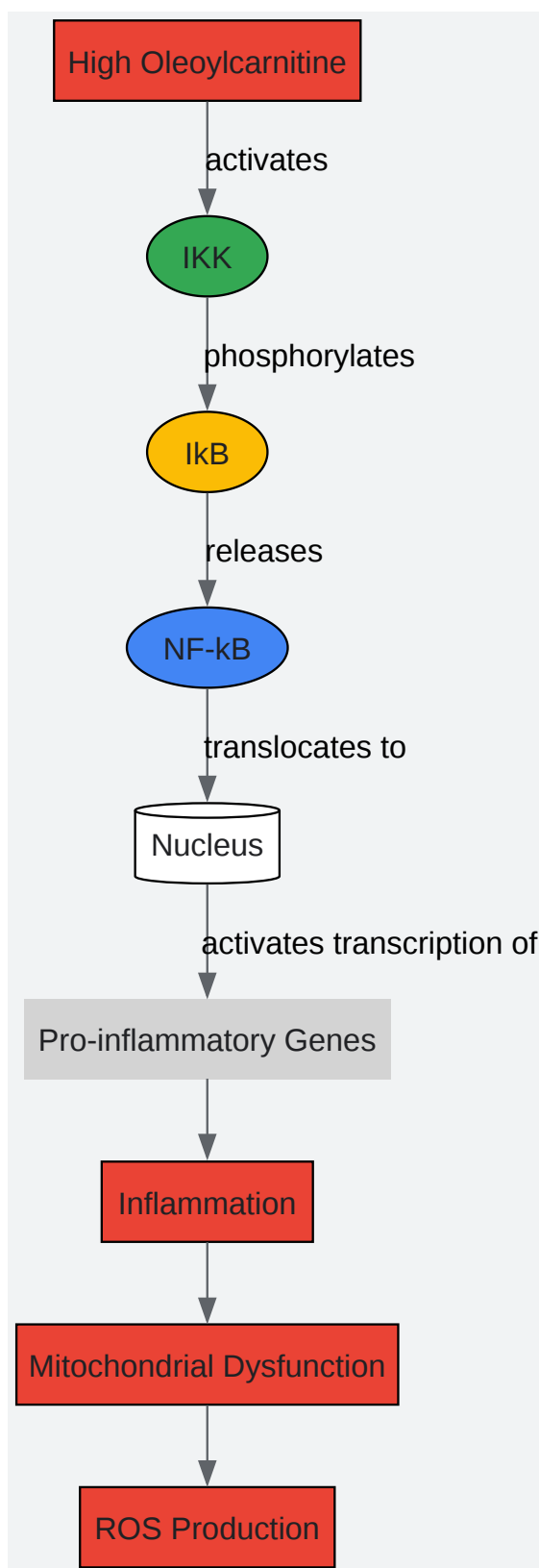


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PPARα-Mediated Upregulation of CPT1 Expression.

Activation of Proinflammatory Signaling by Long-Chain Acylcarnitines

Elevated levels of long-chain acylcarnitines, which can occur in metabolic disorders such as insulin resistance and type 2 diabetes, have been shown to activate proinflammatory signaling pathways.^[10] This can lead to mitochondrial dysfunction and the production of reactive oxygen species (ROS). One of the key pathways implicated is the nuclear factor-kappa B (NF-κB) signaling cascade. Activation of NF-κB can lead to the transcription of pro-inflammatory cytokines, further contributing to cellular stress and impaired mitochondrial function.^[11]



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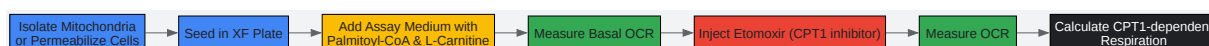
NF-κB Activation by Elevated Acylcarnitines.

Experimental Protocols

Measurement of CPT1 Activity

This protocol is adapted for measuring CPT1 activity in isolated mitochondria or permeabilized cells using a Seahorse XF Analyzer.^[12]

Workflow:



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Workflow for CPT1 Activity Assay.

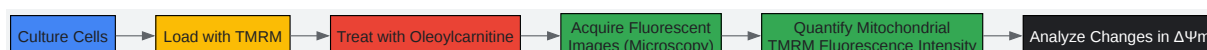
Methodology:

- Preparation of Biological Material: Isolate mitochondria from tissue or culture cells and permeabilize the plasma membrane with a suitable agent (e.g., saponin).
- Seeding: Seed the permeabilized cells or isolated mitochondria into a Seahorse XF plate at an optimized density.
- Assay Medium: Replace the culture or isolation medium with a mitochondrial assay medium containing substrates for fatty acid oxidation, such as palmitoyl-CoA (as a proxy for oleoyl-CoA) and L-carnitine.
- Basal Respiration: Measure the basal oxygen consumption rate (OCR) using the Seahorse XF Analyzer.
- CPT1 Inhibition: Inject etomoxir, a specific inhibitor of CPT1, into the wells.
- Post-inhibition Respiration: Measure the OCR after the addition of etomoxir.
- Data Analysis: The difference in OCR before and after the addition of etomoxir represents the CPT1-dependent respiration.

Measurement of Mitochondrial Membrane Potential ($\Delta\Psi_m$)

This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to quantitatively assess changes in $\Delta\Psi_m$.

Workflow:



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Workflow for TMRM Assay.

Methodology:

- Cell Culture: Culture cells of interest on a suitable imaging plate (e.g., glass-bottom dish).
- Dye Loading: Incubate the cells with a low concentration of TMRM in a non-quenching mode to allow the dye to accumulate in the mitochondria in a potential-dependent manner.
- Treatment: Treat the cells with the desired concentrations of oleoylcarnitine or appropriate controls.
- Image Acquisition: Acquire fluorescent images of the cells using a fluorescence microscope equipped with the appropriate filter sets for TMRM.
- Image Analysis: Use image analysis software to segment the mitochondria and quantify the average TMRM fluorescence intensity within the mitochondrial regions.
- Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. For quantitative measurements, calibration with known ionophores is required.

Conclusion and Future Directions

Oleoylcarnitine is a central player in mitochondrial fatty acid metabolism. Its efficient transport and oxidation are crucial for maintaining cellular energy homeostasis. Dysregulation of oleoylcarnitine metabolism and accumulation of long-chain acylcarnitines are implicated in the pathophysiology of various metabolic diseases, often through the activation of inflammatory signaling pathways that lead to mitochondrial dysfunction.

For drug development professionals, the enzymes of the carnitine shuttle, particularly CPT1, represent attractive therapeutic targets for modulating fatty acid oxidation in conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and certain cancers. Further research is warranted to fully elucidate the specific quantitative effects of oleoylcarnitine on mitochondrial respiration and membrane potential, and to further unravel the intricate signaling networks it influences. The development of more specific and potent modulators of the carnitine shuttle holds significant promise for future therapeutic interventions.

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